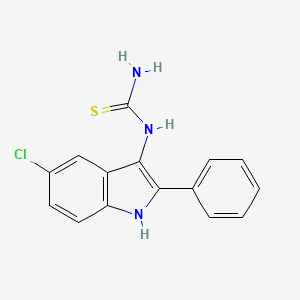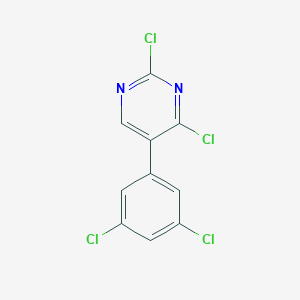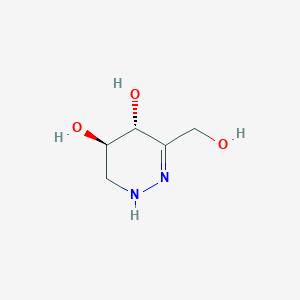
(4R,5R)-3-(Hydroxymethyl)-1,4,5,6-tetrahydropyridazine-4,5-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4R,5R)-3-(Hydroxymethyl)-1,4,5,6-tetrahydropyridazine-4,5-diol is a chemical compound characterized by its unique tetrahydropyridazine ring structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (4R,5R)-3-(Hydroxymethyl)-1,4,5,6-tetrahydropyridazine-4,5-diol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a dihydropyridazine derivative with formaldehyde in the presence of a base, followed by reduction to yield the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can be employed to scale up the production process efficiently.
Análisis De Reacciones Químicas
Types of Reactions
(4R,5R)-3-(Hydroxymethyl)-1,4,5,6-tetrahydropyridazine-4,5-diol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form more saturated derivatives.
Substitution: Functional groups on the tetrahydropyridazine ring can be substituted with other groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield aldehydes or carboxylic acids, while reduction can produce more saturated compounds.
Aplicaciones Científicas De Investigación
(4R,5R)-3-(Hydroxymethyl)-1,4,5,6-tetrahydropyridazine-4,5-diol has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies related to enzyme interactions and metabolic pathways.
Industry: It can be used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of (4R,5R)-3-(Hydroxymethyl)-1,4,5,6-tetrahydropyridazine-4,5-diol involves its interaction with specific molecular targets. The hydroxymethyl and diol groups allow it to form hydrogen bonds and interact with enzymes or receptors, modulating their activity. The exact pathways involved depend on the specific application and target.
Comparación Con Compuestos Similares
Similar Compounds
- (2R,3S,4R,5R)-2-(Hydroxymethyl)-5-(6-(methylamino)-9H-purin-9-yl)tetrahydrofuran-3,4-diol
- 4-Amino-1-((2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-(2-methoxyethoxy)tetrahydrofuran-2-yl)pyrimidin-2(1H)-one
Uniqueness
(4R,5R)-3-(Hydroxymethyl)-1,4,5,6-tetrahydropyridazine-4,5-diol is unique due to its tetrahydropyridazine ring structure, which imparts distinct chemical properties and reactivity compared to other similar compounds. Its specific configuration and functional groups make it a valuable compound for various applications in research and industry.
Propiedades
Fórmula molecular |
C5H10N2O3 |
|---|---|
Peso molecular |
146.14 g/mol |
Nombre IUPAC |
(4R,5R)-3-(hydroxymethyl)-1,4,5,6-tetrahydropyridazine-4,5-diol |
InChI |
InChI=1S/C5H10N2O3/c8-2-3-5(10)4(9)1-6-7-3/h4-6,8-10H,1-2H2/t4-,5-/m1/s1 |
Clave InChI |
POXNDRHZDNUIFW-RFZPGFLSSA-N |
SMILES isomérico |
C1[C@H]([C@@H](C(=NN1)CO)O)O |
SMILES canónico |
C1C(C(C(=NN1)CO)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


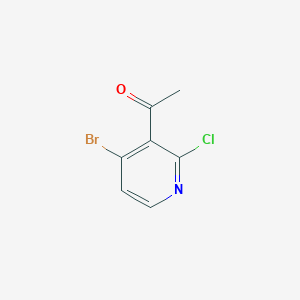
![5-(4-Chlorophenyl)-6,7-diethylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B13094136.png)
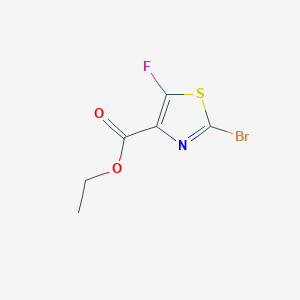
![6-(4-Chlorophenyl)imidazo[1,2-a]pyrimidine](/img/structure/B13094144.png)

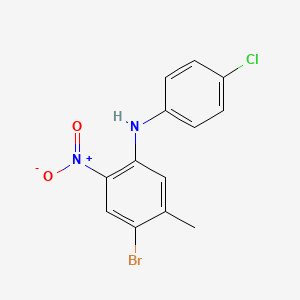
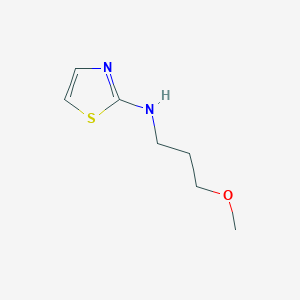
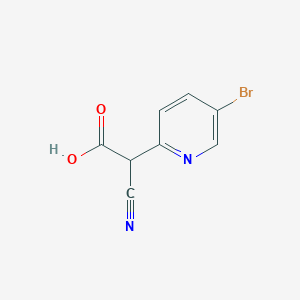

![7-Bromo-[1,2,5]thiadiazolo[3,4-c]pyridin-4(5H)-one](/img/structure/B13094190.png)

